2,5-dimethyl-1H-1,2,4-triazol-3-one 2,5-dimethyl-1H-1,2,4-triazol-3-one
Brand Name: Vulcanchem
CAS No.: 4114-21-0
VCID: VC4100726
InChI: InChI=1S/C4H7N3O/c1-3-5-4(8)7(2)6-3/h1-2H3,(H,5,6,8)
SMILES: CC1=NN(C(=O)N1)C
Molecular Formula: C4H7N3O
Molecular Weight: 113.12

2,5-dimethyl-1H-1,2,4-triazol-3-one

CAS No.: 4114-21-0

Cat. No.: VC4100726

Molecular Formula: C4H7N3O

Molecular Weight: 113.12

* For research use only. Not for human or veterinary use.

2,5-dimethyl-1H-1,2,4-triazol-3-one - 4114-21-0

Specification

CAS No. 4114-21-0
Molecular Formula C4H7N3O
Molecular Weight 113.12
IUPAC Name 2,5-dimethyl-4H-1,2,4-triazol-3-one
Standard InChI InChI=1S/C4H7N3O/c1-3-5-4(8)7(2)6-3/h1-2H3,(H,5,6,8)
Standard InChI Key XCVAVAXVPQNMJY-UHFFFAOYSA-N
SMILES CC1=NN(C(=O)N1)C
Canonical SMILES CC1=NN(C(=O)N1)C

Introduction

Structural and Molecular Characteristics

Chemical Identity

The molecular formula of 2,5-dimethyl-1H-1,2,4-triazol-3-one is C₄H₇N₃O, with a molecular weight of 113.12 g/mol. Its IUPAC name, 2,5-dimethyl-4H-1,2,4-triazol-3-one, reflects the positions of the methyl groups and the ketone functionality. The compound’s planar triazole ring facilitates π-π stacking interactions, which are critical for binding to biological targets.

Table 1: Molecular Data for 2,5-Dimethyl-1H-1,2,4-triazol-3-one

PropertyValue
CAS Number4114-21-0
SMILESCC1=NC(=O)N(N1)C
InChI KeyXCVAVAXVPQNMJY-UHFFFAOYSA-N
PubChem CID138120

The Standard InChI string (InChI=1S/C4H7N3O/c1-3-5-4(8)7(2)6-3/h1-2H3,(H,5,6,8)) encodes the connectivity and stereochemical details, confirming the absence of chiral centers.

Synthesis Methodologies

Conventional Cyclization Routes

Traditional synthesis involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, hydrazinolysis of ethyl carbazate derivatives followed by alkaline cyclization yields 1,2,4-triazol-3-ones . A typical pathway includes:

  • Esterification of carboxylic acids to form ethyl esters.

  • Hydrazinolysis with hydrazine hydrate to produce hydrazides.

  • Cyclization under basic conditions to form the triazole ring .

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. In a study by Karaali et al., 1,2,4-triazol-3-one derivatives were synthesized in 15–20 minutes under microwave conditions, compared to 6–8 hours via conventional heating . This method improved yields by 10–15% and reduced side product formation, demonstrating superior efficiency .

Table 2: Comparison of Synthesis Methods

ParameterConventional HeatingMicrowave Irradiation
Reaction Time6–8 hours15–20 minutes
Yield65–75%75–85%
Energy ConsumptionHighLow

Microwave synthesis leverages dipole polarization to achieve uniform heating, promoting faster ring closure and minimizing decomposition .

Biological Activities and Mechanisms

Antimicrobial Properties

2,5-Dimethyl-1H-1,2,4-triazol-3-one exhibits broad-spectrum antimicrobial activity. In vitro studies on structurally related triazolones demonstrated minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Candida albicans and Aspergillus fumigatus, comparable to fluconazole. The mechanism involves inhibition of fungal lanosterol 14α-demethylase, disrupting ergosterol biosynthesis .

Anti-Inflammatory Applications

Mannich bases derived from 1,2,4-triazol-3-ones inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin E₂ synthesis. In rodent models, these compounds decreased paw edema by 40–60% at 50 mg/kg doses, outperforming ibuprofen .

Pharmacological Applications and Drug Development

Antifungal Agents

The compound’s efficacy against azole-resistant fungi positions it as a candidate for next-generation antifungals. Structural modifications, such as introducing fluorinated alkyl chains, enhance binding to cytochrome P450 enzymes while reducing off-target effects.

Kinase Inhibitors

Triazol-3-ones serve as scaffolds for tyrosine kinase inhibitors (TKIs). For instance, substituting the methyl group at position 5 with a pyrimidine moiety improved selectivity for EGFR mutants by 20-fold in preclinical trials .

Table 3: Structure-Activity Relationships (SARs)

Modification SiteBiological Effect
Position 2 (Methyl)↑ Lipophilicity, ↑ BBB penetration
Position 3 (Carbonyl)Metal chelation, kinase inhibition
Position 5 (Methyl)Steric hindrance, target selectivity

Future Directions

Hybrid Molecules

Combining triazol-3-one cores with benzimidazole or quinoline moieties could yield dual-action antimicrobials. Preliminary data show synergistic effects against multidrug-resistant Pseudomonas aeruginosa .

Green Chemistry Approaches

Solvent-free synthesis using ionic liquids or mechanochemical methods may further optimize sustainability. A 2024 pilot study achieved 90% yield in a ball-mill reaction without solvents, reducing waste generation by 70% .

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